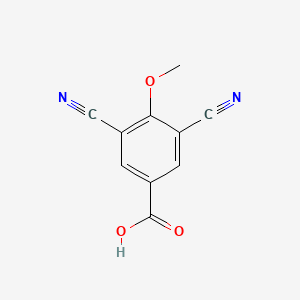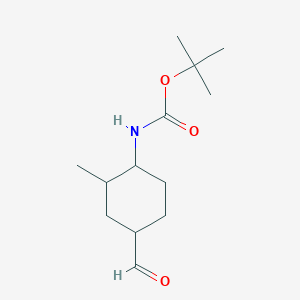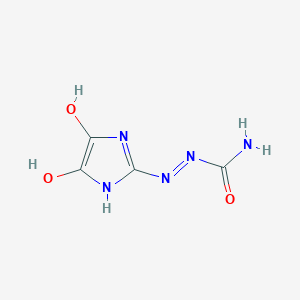
(E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea is an organic compound characterized by the presence of an imidazole ring substituted with hydroxyl groups and an iminourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea typically involves the reaction of 4,5-dihydroxyimidazole with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide or acetonitrile, with the temperature maintained between 50°C and 70°C. The reaction mixture is stirred for several hours until the desired product is formed, which is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
(E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with ketone or aldehyde functionalities, while reduction can produce amine derivatives.
科学的研究の応用
(E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.
作用機序
The mechanism of action of (E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
(E)-(4,5-dihydroxy-1H-imidazol-2-yl)urea: Similar structure but lacks the iminourea moiety.
(E)-(4,5-dihydroxy-1H-imidazol-2-yl)thiourea: Contains a sulfur atom instead of the oxygen in the urea group.
(E)-(4,5-dihydroxy-1H-imidazol-2-yl)guanidine: Features a guanidine group instead of the urea moiety.
Uniqueness
(E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea is unique due to the presence of both hydroxyl groups and the iminourea moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not observed in similar compounds.
特性
分子式 |
C4H5N5O3 |
|---|---|
分子量 |
171.11 g/mol |
IUPAC名 |
(E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea |
InChI |
InChI=1S/C4H5N5O3/c5-3(12)8-9-4-6-1(10)2(11)7-4/h10-11H,(H2,5,12)(H,6,7)/b9-8+ |
InChIキー |
OIZFIIKXHSKFNS-CMDGGOBGSA-N |
異性体SMILES |
C1(=C(N=C(N1)/N=N/C(=O)N)O)O |
正規SMILES |
C1(=C(N=C(N1)N=NC(=O)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


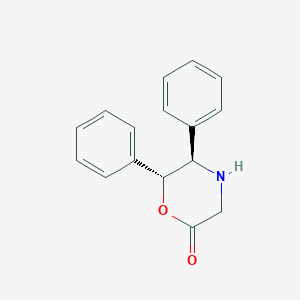
![2,2'-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B15219913.png)
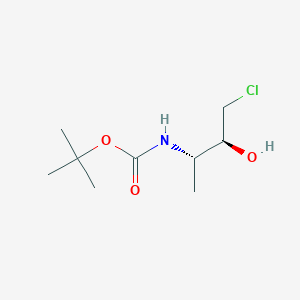

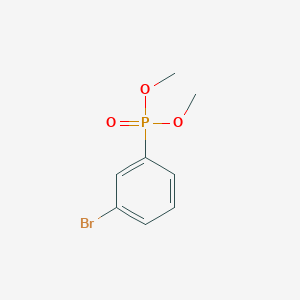
![Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B15219942.png)
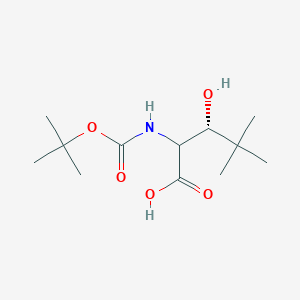
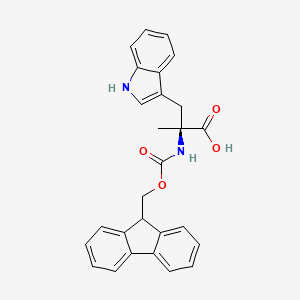
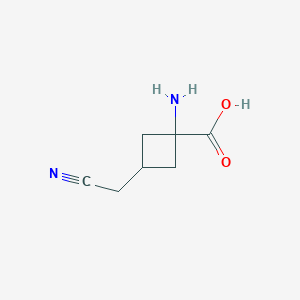
![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
![1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219991.png)
